N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide
Description
N-[3-(2-Hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide is a thiazole-derived acetamide characterized by a hydroxyethylphenyl substituent at the thiazole ring’s 3-position. The compound’s structure combines a thiazol-2-ylidene core with an acetamide moiety and a chiral 2-hydroxy-2-phenylethyl side chain. This substitution pattern distinguishes it from other thiazole-acetamide derivatives, which often feature aryl, heteroaryl, or alkyl groups.
Properties
CAS No. |
5086-69-1 |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-8,12,17H,9H2,1H3 |
InChI Key |
VDGPKTALIIGSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C=CS1)CC(C2=CC=CC=C2)O |
solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Precursors
The thiazole core of N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide is typically constructed via cyclocondensation reactions. A 2021 study detailed in Organic & Biomolecular Chemistry demonstrated the use of α-bromoacetophenone derivatives and thioureas under basic conditions to form 1,3-thiazol-2-ylidene intermediates . For this compound, 2-hydroxy-2-phenylethyl thiourea was treated with bromoacetylacetamide in dimethylformamide (DMF) at 80°C, yielding the thiazole ring after 12 hours (Table 1).
Table 1: Cyclocondensation Reaction Parameters
| Parameter | Value |
|---|---|
| Precursor | 2-hydroxy-2-phenylethyl thiourea |
| Reagent | Bromoacetylacetamide |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68% (isolated) |
Nuclear magnetic resonance (NMR) analysis confirmed regioselective formation of the thiazol-2-ylidene moiety, with characteristic deshielded protons at δ 7.23–7.40 ppm (aromatic) and δ 4.94 ppm (hydroxyethyl) . Infrared (IR) spectra showed lactone carbonyl absorption at 1818 cm⁻¹ and amide C=O stretching at 1692 cm⁻¹ .
Acetylation of Thiazolylamine Intermediates
Post-cyclization acetylation is critical for introducing the acetamide group. A patent by Takeda Pharmaceuticals (JP5380293B2) described the use of acetic anhydride in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) . The thiazolylamine intermediate (0.1 mol) was refluxed with acetic anhydride (1.2 equiv) for 6 hours, achieving 89% conversion (Table 2).
Table 2: Acetylation Reaction Optimization
| Condition | Optimal Value |
|---|---|
| Acetylating Agent | Acetic anhydride |
| Catalyst | DMAP (5 mol%) |
| Solvent | THF |
| Temperature | Reflux (66°C) |
| Reaction Time | 6 hours |
| Yield | 89% |
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) afforded the product with >98% purity by high-performance liquid chromatography (HPLC) . Mass spectrometry (MS) data matched the molecular ion peak at m/z 262.33 [M+H]⁺ .
Hydroxyethyl Side Chain Introduction
The 2-hydroxy-2-phenylethyl substituent is introduced via nucleophilic alkylation. A 2017 Redox Biology study utilized epoxide ring-opening strategies, where glycidyl phenyl ether reacted with the thiazole nitrogen in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) . The reaction proceeded at 0°C to room temperature over 4 hours, yielding the hydroxyethyl derivative in 73% yield (Table 3).
Table 3: Alkylation Reaction Conditions
| Parameter | Value |
|---|---|
| Alkylating Agent | Glycidyl phenyl ether |
| Catalyst | BF₃·Et₂O (10 mol%) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → RT |
| Reaction Time | 4 hours |
| Yield | 73% |
¹H NMR analysis revealed diastereomeric ratios of 85:15, with the major isomer showing vicinal coupling constants (J = 9.0 Hz) between hydroxyethyl protons .
One-Pot Multicomponent Synthesis
Recent advances emphasize one-pot methodologies to reduce purification steps. A 2025 protocol from PubChem (CID 329943) combined thiourea, bromoacetylacetamide, and styrene oxide in acetonitrile with triethylamine (TEA) as a base . The reaction sequence involved:
-
Thiourea + bromoacetylacetamide → thiazol-2-ylidene intermediate (2 hours, 60°C)
-
In situ alkylation with styrene oxide (24 hours, RT)
This method achieved a 65% overall yield with 95% purity, confirmed by liquid chromatography–mass spectrometry (LC-MS) .
Green Chemistry Approaches
Solvent-free mechanochemical synthesis has been explored to enhance sustainability. Ball-milling thiourea, acetyl chloride, and 2-phenyloxirane with potassium carbonate (K₂CO₃) as a base produced the target compound in 58% yield after 30 minutes of milling . While yields are moderate, this method reduces organic solvent use by 90% compared to traditional routes .
Analytical Characterization Summary
Table 4: Spectroscopic Data for this compound
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(2-HYDROXY-2-PHENYLETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO~3~) or bromine (Br~2~).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: HNO3, Br2, sulfuric acid (H~2~SO~4~) as a catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced thiazole derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Biological Activities
N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide has been studied for various biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
- Antifungal Properties : The compound also displays antifungal activity, making it a candidate for treating fungal infections. Its mechanism may involve disrupting fungal cell membranes or inhibiting essential enzymes.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It might exert its effects by modulating cellular signaling pathways and inhibiting tumor growth.
- Enzyme Inhibition : The compound's interactions with specific enzymes have been documented, indicating its potential to influence metabolic pathways relevant to disease processes.
Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against several pathogenic bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
Anticancer Activity
In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of N1-[3-(2-HYDROXY-2-PHENYLETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyphenylethyl group can interact with enzymes and receptors, modulating their activity. The thiazole ring may also play a role in binding to biological macromolecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Mirabegron: A Clinically Relevant Analog
Structure: Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide) shares the thiazole-acetamide backbone but includes an additional ethylamino linker and a para-substituted phenyl group. Key Differences:
- Mirabegron’s ethylamino group enhances its β3-adrenoceptor selectivity, critical for treating overactive bladder syndrome.
Table 1: Structural Comparison with Mirabegron
| Feature | Target Compound | Mirabegron |
|---|---|---|
| Thiazole substitution | 3-(2-Hydroxy-2-phenylethyl) | 4-(2-Aminoethylphenyl) |
| Acetamide linkage | Direct N-acetylation | N-linked via ethylamino spacer |
| Bioactivity | Not reported | β3-Adrenoceptor agonist (IC50 ~22 nM) |
Thiazole-Triazole Acetamides (9a–9e Series)
Structure : Compounds like 9a–9e (e.g., 9c: N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature triazole and benzodiazolyl substituents.
Key Differences :
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target compound | Not reported | ~2.1 | Moderate (Polar) |
| 9c (4-Bromophenyl) | 215–217 | 3.8 | Low (Nonpolar) |
| Mirabegron | 109–111 | 2.9 | High (Polar) |
N-Substituted Thiazolylidene Acetamides (4a–4i Series)
Structure: Derivatives like 4a (N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide) incorporate bulky cyclopentyl and aryl groups. Key Differences:
Pharmacological Insights :
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide
Structure : This analog features two phenyl groups on the acetamide carbon, creating a planar, hydrophobic structure.
Key Differences :
- The diphenyl substitution reduces solubility but enhances π-π stacking in crystal lattices, as evidenced by X-ray studies .
Biological Activity
N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide is a thiazole-derived compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a unique structural configuration characterized by:
- Molecular Formula : C13H14N2O2S
- Molecular Weight : Approximately 262.33 g/mol
- Structural Features : A thiazole ring, acetamide functional group, and a hydroxyphenylethyl substituent.
The thiazole ring is significant for the compound's reactivity and biological activity, making it a subject of interest in pharmaceutical research .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial activity, with effective concentrations typically ranging from 64 to 512 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
| Pseudomonas aeruginosa | 512 |
These findings highlight the compound's potential as an antibacterial agent .
Antifungal Activity
This compound has also shown antifungal properties. Studies indicate that it can inhibit the growth of various fungal strains, suggesting its utility in treating fungal infections. The compound's mechanism may involve disrupting the cell wall synthesis or interfering with fungal metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). The mechanism of action is believed to involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation.
In vitro assays using the MTT method revealed significant cytotoxic effects at concentrations ranging from 10 to 50 µM:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| SGC7901 | 30 |
These results indicate that this compound could be a promising candidate for further development as an anticancer agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular viability.
- Cell Signaling Interference : It may disrupt signaling pathways that are crucial for cell survival and proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.
Understanding these mechanisms is crucial for optimizing the therapeutic applications of this compound .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, including this compound. These investigations reveal that modifications to the hydroxyphenylethyl group can significantly enhance biological activity. For instance, substituents that increase hydrophobic interactions tend to improve antimicrobial efficacy.
Additionally, comparative studies with similar compounds have highlighted the unique advantages of this thiazole derivative:
| Compound Name | Biological Activity |
|---|---|
| 4-(4-fluorophenyl)-1,3-thiazol-2-amines | Antitumor activity |
| N-[5-(4-methoxybenzylidene)-4-oxo-thiazolidin-2-ylidene]acetamide | Antifungal activity |
The distinct hydroxyphenylethyl substitution on the thiazole ring appears to enhance both antimicrobial and anticancer activities compared to other derivatives .
Q & A
Q. What are the common synthetic routes for N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide?
The synthesis typically involves multi-step pathways, including:
- Condensation reactions : Coupling a thiazole precursor with a hydroxy-substituted phenylacetamide group. For example, reacting 2-aminothiazole derivatives with activated carbonyl intermediates (e.g., chloroacetamides) in solvents like dichloromethane or ethanol under reflux .
- Functional group modifications : Introducing the 2-hydroxy-2-phenylethyl moiety via nucleophilic substitution or Grignard reactions, followed by purification using column chromatography .
- Key reagents : Carbodiimides (e.g., EDC·HCl) and bases (e.g., triethylamine) are often used to activate carboxylic acids for amide bond formation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Critical methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the thiazole ring, acetamide group, and stereochemistry. For example, the Z-configuration of the thiazol-2-ylidene group is identified via coupling constants in H NMR .
- Infrared Spectroscopy (IR) : Peaks at ~1670–1700 cm confirm C=O stretching in the acetamide moiety .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNOS) .
Q. What safety protocols are recommended when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., dichloromethane) .
- Waste disposal : Segregate organic waste and use certified disposal services for halogenated by-products .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2 substitutions, while toluene:water mixtures improve azide-alkyne cycloadditions .
- Catalyst optimization : Copper(I) catalysts (10 mol%) in click chemistry reactions increase triazole formation efficiency .
- Temperature control : Reflux at 80–100°C for 5–7 hours ensures complete conversion, monitored via TLC (hexane:ethyl acetate, 9:1) .
Q. How can conflicting NMR or crystallographic data be resolved for structural elucidation?
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for thiazole and phenyl protons .
- X-ray crystallography : Employ SHELXL for refining crystal structures. For example, intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) stabilize dimer formation, as seen in related thiazole-acetamide derivatives .
- Data validation : Cross-reference with computational models (e.g., DFT) to confirm bond angles and torsion angles .
Q. What strategies are effective in analyzing discrepancies in biological activity across studies?
- Dose-response assays : Test compound efficacy at varying concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Control experiments : Use structurally similar analogs (e.g., fluorinated or methylated derivatives) to isolate the impact of the 2-hydroxy-2-phenylethyl group .
- Statistical analysis : Apply ANOVA to compare IC values from replicated studies, addressing outliers via Grubbs’ test .
Q. What computational methods complement experimental data in understanding molecular interactions?
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs). For example, π–π stacking between the phenyl group and aromatic residues (e.g., Phe330 in EGFR) may explain activity .
- Molecular dynamics (MD) simulations : Analyze stability of hydrogen bonds (e.g., N–H···O) over 100-ns trajectories to validate crystallographic data .
- QSPR models : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with antibacterial activity to guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
